

Application Notes: Preparation of DSPC Liposomes via Thin-Film Hydration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Oleoyl-sn-glycero-3-phosphocholine*

Cat. No.: B135127

[Get Quote](#)

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications.^{[1][2]} Its high phase transition temperature (T_c) of approximately 55°C allows for the creation of stable, rigid liposomal membranes at physiological temperatures.^[1] This rigidity is crucial for minimizing drug leakage, enhancing stability in biological environments, and controlling the release of encapsulated therapeutic agents.^{[1][2]}

The thin-film hydration method is a simple, robust, and commonly used technique for preparing liposomes.^{[1][3][4]} The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.^{[1][5]} This initial hydration results in the spontaneous formation of multilamellar vesicles (MLVs).^{[1][3]} To achieve a more uniform, smaller size distribution and produce unilamellar vesicles, a subsequent size reduction step, such as extrusion or sonication, is typically employed.^{[1][4][6]}

These application notes provide a comprehensive protocol for the preparation and characterization of DSPC-based liposomes using the thin-film hydration and extrusion method.

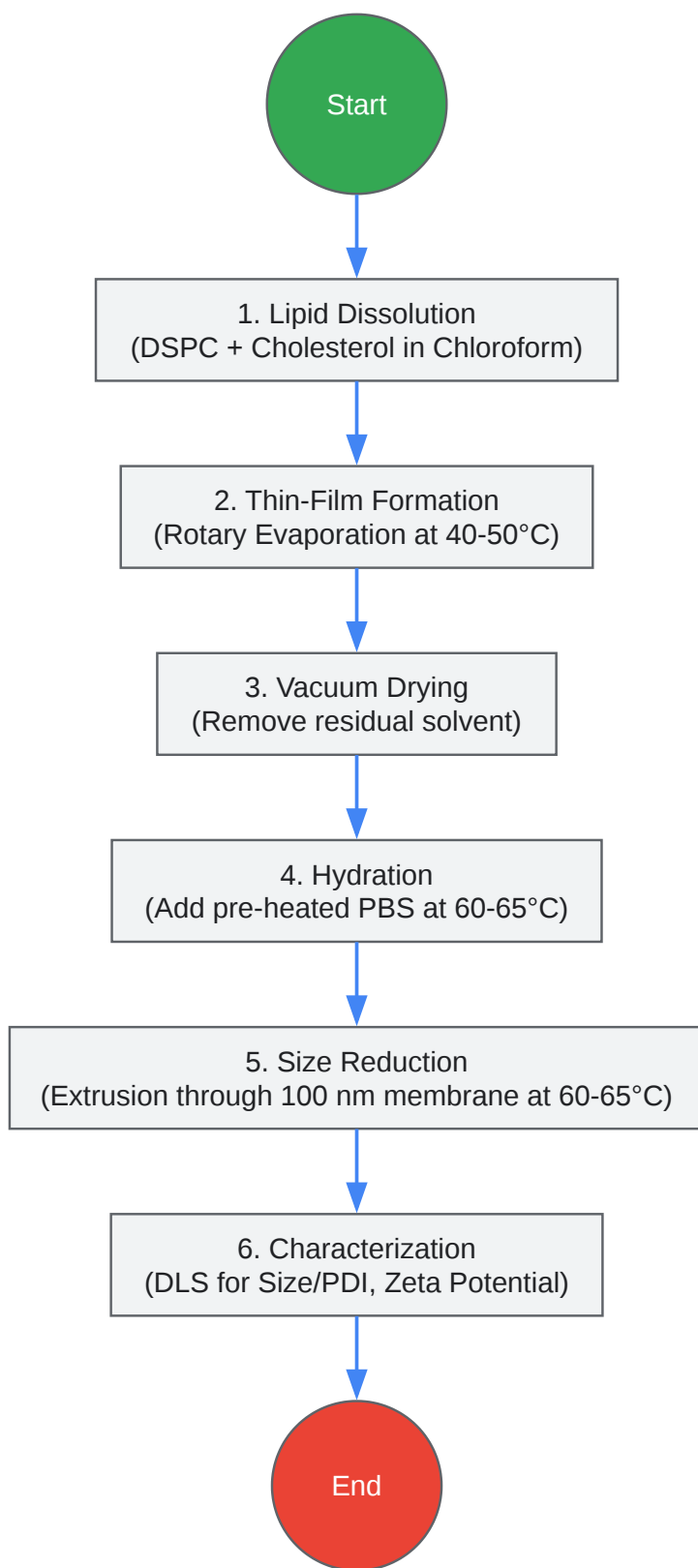
Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the preparation of DSPC liposomes based on established protocols.

Parameter	Recommended Value / Range	Notes	Source
Lipid Composition	DSPC:Cholesterol (2:1 molar ratio)	Cholesterol is often included to modulate membrane fluidity and enhance stability.	[1]
Solvent	Chloroform or Chloroform:Methanol (1:1, v/v)	Must be a volatile organic solvent that can fully dissolve all lipid components.	[1][7]
Film Formation Temp.	40-50°C (Water Bath)	Temperature should be above the solvent's boiling point but below the Tc of DSPC.	[1]
Drying Time	1-2 hours under high vacuum (post-evaporation)	Essential for removing residual organic solvent which can be toxic.	[1][5]
Hydration Buffer	Phosphate-Buffered Saline (PBS), pH 7.4	The choice of buffer can impact surface charge and stability.	[1]
Hydration Temp.	60-65°C	Must be above the Tc of DSPC (~55°C) to ensure proper lipid hydration and vesicle formation.	[1]
Size Reduction	Extrusion (11-21 passes)	Extrusion through polycarbonate membranes produces unilamellar vesicles with a uniform size.	[1]
Extrusion Membrane	100 nm Polycarbonate Membrane	The final liposome size will be slightly	[1]

		larger than the membrane pore size.	
Extrusion Temp.	60-65°C	The extruder and suspension must be kept above the lipid's Tc during the process.	[1]
Final Size (DLS)	~100-120 nm	Expected hydrodynamic diameter after extrusion through a 100 nm membrane.	[1][8]
Polydispersity (PDI)	< 0.2	A low PDI value indicates a monodisperse and homogeneous liposome population.	[1][5]

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for DSPC liposome preparation.

Detailed Experimental Protocol

This protocol details the preparation of small unilamellar vesicles (SUVs) composed of DSPC and cholesterol at a 2:1 molar ratio.

Materials and Equipment

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- Chloroform
- Phosphate-Buffered Saline (PBS), pH 7.4
- Round-bottom flask (50 mL)
- Rotary evaporator with water bath
- High vacuum pump
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Syringes (1 mL)
- Heating block or water bath for extruder
- Dynamic Light Scattering (DLS) instrument

Step 1: Lipid Dissolution

- Weigh the desired amounts of DSPC and cholesterol for a 2:1 molar ratio.^[1] For a final lipid concentration of 10 μmol , use 6.67 μmol of DSPC and 3.33 μmol of cholesterol.
- Place the weighed lipids into a clean, dry round-bottom flask.
- Add a suitable volume of chloroform (e.g., 2-5 mL) to completely dissolve the lipids.^{[1][9]}

- Gently swirl the flask until the lipids are fully dissolved and the solution is clear.[\[1\]](#)

Step 2: Thin-Film Formation

- Attach the round-bottom flask to a rotary evaporator.[\[1\]](#)
- Partially submerge the flask in a water bath set to 40-50°C.[\[1\]](#)
- Start the rotation of the flask and gradually apply a vacuum to evaporate the chloroform.
- Continue rotation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.[\[1\]](#)
- Once the film appears dry, keep the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[\[1\]](#)

Step 3: Hydration

- Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the T_c of DSPC (e.g., 60-65°C).[\[1\]](#)
- Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.[\[1\]](#)
- Agitate the flask vigorously (e.g., by hand or on a vortex mixer) while maintaining the temperature above the T_c.[\[6\]](#) This process hydrates the lipid film, causing it to peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs).[\[1\]](#)[\[4\]](#)
- Continue the hydration process for 30-60 minutes to ensure all lipids are fully hydrated.

Step 4: Size Reduction (Extrusion)

- Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[\[1\]](#)
- Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to prevent the lipids from falling out of solution.[\[1\]](#)

- Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.[1]
- Manually and smoothly push the MLV suspension from the first syringe through the membrane into the second syringe.[1]
- Repeat this extrusion process for a total of 11 to 21 passes. An odd number of passes ensures the final product is collected in the opposite syringe.
- The resulting suspension should appear more translucent, containing small unilamellar vesicles (SUVs).[1]

Step 5: Characterization

- Allow the final liposome suspension to cool to room temperature.[1]
- For DLS analysis, dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for the instrument.[1]
- Measure the mean hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to ensure the liposomes meet the desired specifications.[1][8]
- If required, measure the zeta potential of the diluted liposome suspension to determine the surface charge.[1][8]

Signaling Pathway Visualization

In the context of this protocol, there is no biological signaling pathway to visualize. The process is a chemical and physical self-assembly procedure. The experimental workflow diagram provided above serves as the logical visualization for this protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Preparation of DSPC Liposomes via Thin-Film Hydration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135127#protocol-for-thin-film-hydration-preparation-of-dspc-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com